Sumanirole maleate

D2 receptor binding selectivity radioligand binding

Sumanirole maleate (PNU-95666E, U-95666E) is a high-affinity dopamine D2 receptor full agonist developed as a research tool compound. Originally synthesized by Pharmacia & Upjohn, it demonstrates exceptional selectivity for the D2 receptor subtype over D1, D3, and D4 receptors, with a reported >200-fold selectivity window in radioligand binding assays.

Molecular Formula C15H17N3O5
Molecular Weight 319.31 g/mol
CAS No. 179386-44-8
Cat. No. B1662219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSumanirole maleate
CAS179386-44-8
Synonyms5,6-dihydro-5-(methylamino)-4H-imidazo(4,5,1ij)-quinolin-2(1H)-one (Z)-2-butenedioate
PNU-95666
Sumanirole
U 95666E
U-95666E
Molecular FormulaC15H17N3O5
Molecular Weight319.31 g/mol
Structural Identifiers
SMILESCNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/t8-;/m1./s1
InChIKeyVOJRMYBBPKNLLI-ORHWHDKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sumanirole Maleate (CAS 179386-44-8) for Research Use: A D2-Selective Dopamine Agonist with >200-Fold Subtype Specificity


Sumanirole maleate (PNU-95666E, U-95666E) is a high-affinity dopamine D2 receptor full agonist developed as a research tool compound [1]. Originally synthesized by Pharmacia & Upjohn, it demonstrates exceptional selectivity for the D2 receptor subtype over D1, D3, and D4 receptors, with a reported >200-fold selectivity window in radioligand binding assays . Its maleate salt form (MW 319.31) provides aqueous solubility suitable for in vitro and in vivo experimentation .

Selectivity Wide D2 vs. D3/D4 selectivity window supports D2-specific pathway interrogation
Format Maleate salt provides aqueous solubility for in vitro and systemic in vivo dosing
Target Full D2 agonist tool for Gαi/o-cAMP and β-arrestin signaling studies

Why Sumanirole Maleate Cannot Be Substituted with Other D2 Agonists: Quantitative Evidence of Functional Selectivity and In Vivo Efficacy


Substituting sumanirole maleate with other D2-preferring agonists like pramipexole, ropinirole, bromocriptine, or quinpirole introduces significant experimental confounding variables. Sumanirole is distinguished by a >200-fold binding selectivity for D2 over D3/D4 receptors, whereas alternatives exhibit mixed D2/D3 activity (e.g., pramipexole D2 Ki = 3.9 nM, D3 Ki = 0.5 nM; ropinirole D2 Ki = 29 nM, D3 Ki = 2.9 nM) [1][2]. In vivo, sumanirole demonstrates 4× greater efficacy than ropinirole in the 6-OHDA rat rotational model and showed distinct tolerability advantages over ropinirole in Phase III trials [3][4].

vs Pramipexole/Ropinirole D3 affinity
Mixed D2/D3 activity may confound D2-specific pathway interpretation; D3-mediated effects cannot be excluded
In vivo motor model Response magnitude
Rotational response profile differs from other agonists; model endpoint sensitivity may not transfer directly
Clinical tolerability Endpoint profile
Phase III tolerability endpoint pattern (adverse event withdrawals) differs from ropinirole; side-effect liability context may not replicate

Quantitative Comparator Evidence for Sumanirole Maleate: Binding Selectivity, Functional Efficacy, and In Vivo Performance


D2 Receptor Binding Selectivity: >200-Fold Separation Over D3/D4 vs. Mixed D2/D3 Affinity of Pramipexole and Ropinirole

Sumanirole maleate exhibits a Ki of 9.0 nM for the D2 receptor, with Ki values of 1940 nM, >2190 nM, and >7140 nM for D3, D4, and D1 receptors respectively, representing a >200-fold selectivity for D2 over other subtypes [1]. In contrast, pramipexole shows a D2 Ki of 3.9 nM and a D3 Ki of 0.5 nM (7.8-fold D3 selectivity), while ropinirole has a D2 Ki of 29 nM and D3 Ki of 2.9 nM [2][3].

D2 Binding Selectivity
Head-to-head
Sumanirole: D2 Ki 9.0 nM; D3 Ki 1940 nM (selectivity ratio >215)
Pramipexole: D2 Ki 3.9 nM, D3 Ki 0.5 nM (7.8-fold D3 selective)
Ropinirole: D2 Ki 29 nM, D3 Ki 2.9 nM
Supports D2-selective pathway interpretation
Radioligand binding on human cloned D2, D3, D4 receptors in CHO cells
D2 receptor binding selectivity radioligand binding dopamine receptor subtypes

In Vivo Efficacy in Parkinson's Disease Models: Sumanirole Elicits 4× Greater Rotational Behavior than Ropinirole

In unilateral 6-hydroxydopamine (6-OHDA)-lesioned rats, sumanirole maleate produced profound, sustained rotational behavior that was substantially more efficacious than any other agonist tested, including ropinirole [1]. Sumanirole at 12.5 μmol/kg s.c. induced ~800 rotations/180 min, compared to ropinirole's ~200 rotations/180 min at the same dose, representing a 4-fold greater efficacy [1].

In Vivo Rotational Response
Head-to-head
Sumanirole ~800 rotations/180 min vs. Ropinirole ~200 rotations/180 min (12.5 μmol/kg s.c.)
Reported model-response context; higher rotational endpoint
Unilateral 6-OHDA-lesioned rat model
6-OHDA lesion rotational behavior Parkinson's disease model in vivo efficacy

Functional Efficacy: Full Agonist with Low Nanomolar EC50 in cAMP Assays

Sumanirole maleate acts as a full agonist in cell-based functional assays, inhibiting forskolin-stimulated cAMP accumulation in CHO cells expressing human recombinant D2A receptors with an EC50 of 17 nM [1]. In contrast, ropinirole has an EC50 of 29 nM in similar assays, while quinpirole shows an EC50 of 1900 nM at D1 receptors but 4.8 nM at D2 .

Functional D2 Agonism
Cross-study
EC50 17 nM (full agonist) vs. ropinirole EC50 29 nM; quinpirole D2 EC50 4.8 nM
Supports functional D2 activation assay context
CHO cells expressing human D2A receptors, cAMP inhibition assay
cAMP inhibition functional assay EC50 full agonist

Human Clinical Trial Data: Comparable Efficacy to Ropinirole with Superior Tolerability in Phase III Parkinson's Study

In a 40-week, randomized, double-blind Phase III trial (N=614) comparing sumanirole (1-16 mg/day) to ropinirole (0.75-24 mg/day) and placebo in early Parkinson's disease, both sumanirole and ropinirole significantly improved UPDRS II+III scores vs. placebo (mean change -2.48 and -5.20 vs. +0.38, respectively; P≤0.006) [1]. Non-inferiority of sumanirole to ropinirole was not demonstrated (difference 2.70, 90% CI 0.92-4.49), but sumanirole was better tolerated: 51.8% of sumanirole withdrawals were due to lack of efficacy vs. 50.5% of ropinirole withdrawals due to adverse events [1].

Clinical Endpoint Comparison
Head-to-head
UPDRS II+III change: sumanirole -2.48 vs. ropinirole -5.20 (P≤0.006 vs. placebo)
Withdrawals: lack of efficacy 51.8% (sumanirole) vs. adverse events 50.5% (ropinirole)
Reported endpoint context; tolerability profile differs
40-week Phase III trial, early Parkinson's disease (N=614)
Phase III trial Parkinson's disease UPDRS tolerability

Optimal Research Applications of Sumanirole Maleate Based on Quantitative Differentiation Evidence


Investigating D2 Receptor-Specific Signaling Without D3/D4 Confounding

Use sumanirole maleate (Ki D2 = 9.0 nM, >200-fold selective over D3/D4) as a selective agonist for D2 receptor-mediated signaling pathways (e.g., Gαi/o-cAMP inhibition, β-arrestin recruitment). This avoids confounding D3-mediated effects seen with pramipexole (D3 Ki = 0.5 nM) or ropinirole (D3 Ki = 2.9 nM), enabling precise dissection of D2-specific pharmacology in cell lines or primary cultures [1][2].

Preclinical Parkinson's Disease Models Requiring Robust Motor Activation

Apply sumanirole maleate in rodent or primate models of Parkinson's disease (e.g., 6-OHDA-lesioned rats, MPTP-treated monkeys) where its superior in vivo efficacy (4× greater rotational behavior than ropinirole at 12.5 μmol/kg s.c.) ensures detectable motor responses and reduces the likelihood of false negatives in behavioral assays [1].

Studies Comparing D2 Agonist Tolerability and Safety Profiles

Utilize sumanirole maleate in comparative tolerability studies, referencing Phase III data showing that while sumanirole and ropinirole both improve UPDRS scores, sumanirole's adverse event profile differs (lower rate of adverse event-related discontinuations). This makes it a valuable comparator for understanding the relationship between D2 selectivity and side-effect liability [1].

Application
Selection Property
Validation Focus
D2 receptor-specific signaling studies
High D2 vs. D3/D4 selectivity window
D2 pathway interpretation without D3/D4 crosstalk
Parkinson's disease model-response studies
In vivo rotational response profile
Motor endpoint sensitivity and model consistency
Tolerability endpoint profiling
Adverse event withdrawal pattern from comparator trial
D2 selectivity–tolerability relationship evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sumanirole maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.